molecular formula C12H20Cl2N2O B1433203 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride CAS No. 1414958-29-4

4-Morpholin-4-ylmethyl-benzylamine dihydrochloride

Cat. No. B1433203
CAS RN: 1414958-29-4
M. Wt: 279.2 g/mol
InChI Key: ORRTVNLGJAEORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is a chemical compound with the CAS Number: 1414958-29-4 . It has a molecular weight of 279.21 and its IUPAC name is (4-(morpholinomethyl)phenyl)methanamine dihydrochloride . The compound is a white solid .


Molecular Structure Analysis

The linear formula of “4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is C12H20Cl2N2O . The Inchi Code is 1S/C12H18N2O.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;;/h1-4H,5-10,13H2;2*1H .


Physical And Chemical Properties Analysis

“4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is a white solid . It has a molecular weight of 279.21 and its linear formula is C12H20Cl2N2O .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Panneerselvam, Priya, Kumar, & Saravanan (2009) discusses the synthesis of a series of 4-(2-aminophenyl)morpholines, including compounds related to 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride. These compounds were characterized using IR, 1H-NMR, 13C NMR, and mass spectral analysis.
  • In another research, Nematollahi & Esmaili (2010) explored the electrochemical synthesis of 4-morpholino-2-arylsulfonyl-benzamines, demonstrating a green, one-pot procedure for synthesizing compounds with potential biological significance.

Biological Activity and Applications

  • The antinociceptive effect of derivatives of 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride was studied by Listos Joanna et al. (2013). They demonstrated that these compounds produce antinociceptive effects in mice without impacting motor coordination.
  • Dvorak et al. (2005) reported the preparation of compounds including 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, showing potent H(3) receptor antagonist activity, potentially useful in treating sleep disorders.

Pharmacological Evaluation

  • A pharmacological evaluation of similar morpholine derivatives was conducted by Panneerselvam et al. (2009), where they screened for analgesic, anti-inflammatory, antibacterial, and antifungal activities.

Other Chemical Applications

  • The study by Sosnovskikh & Usachev (2001) described the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, showcasing a chemical application of morpholine derivatives.
  • Seghier & Belbachir (2016) discussed the green polymerization of 4-(oxiran-2-ylmethyl)morpholine, a process relevant to the field of polymer chemistry.

Safety and Hazards

The safety information and MSDS for “4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” can be found on the product link .

properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;;/h1-4H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRTVNLGJAEORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride
Reactant of Route 2
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.